molecular formula C21H23BrO4 B1469424 4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester CAS No. 1207989-81-8

4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester

Cat. No. B1469424
Key on ui cas rn: 1207989-81-8
M. Wt: 419.3 g/mol
InChI Key: YUUSWXMLRQVVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08907103B2

Procedure details

A solution of 246.63 g of methyl-4-bromophenyl acetate and 342.54 g of 4-Iodomethyl benzoic acid tert-butyl ester in THF (1233 mL) was cooled to −8° C. A solution of lithium hexamethyl disilazide in THF (1185 mL, 1.0 M) was added dropwise ensuring that the temperature remaine below −2° C. After the addition was complete, the reaction was allowed to proceed for ˜45 min at the same temperature and then poured over a stirring mixture of ethyl acetate (2.46 L) and water (1.23 L). The organic phase was washed with saturated ammonium chloride and then with water. Dried over magnesium sulfate and concentrated under reduced pressure to obtain 450.5 g (100% yield) thick oil. HNMR: CDCl3, 1.41 (s, 9H), 2.88-2.90 (m, 1H), 3.24-3.28 (m, 1H), 3.45 (s, 3H), 3.63 (t, 1H). 6.96-6.99 (m, 4H), 7.25 (d, 2H), 7.68 (d, 2H)
Quantity
246.63 g
Type
reactant
Reaction Step One
Quantity
342.54 g
Type
reactant
Reaction Step One
Name
Quantity
1233 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1185 mL
Type
solvent
Reaction Step Two
Quantity
2.46 L
Type
reactant
Reaction Step Three
Name
Quantity
1.23 L
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1C)(=O)C.[C:13]([O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25]I)=[CH:21][CH:20]=1)([CH3:16])([CH3:15])[CH3:14].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[C:38]([O:41][CH2:42]C)(=[O:40])[CH3:39]>C1COCC1.O>[C:13]([O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH:39]([C:5]2[CH:6]=[CH:7][C:8]([Br:11])=[CH:9][CH:10]=2)[C:38]([O:41][CH3:42])=[O:40])=[CH:21][CH:20]=1)([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
246.63 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)Br)C
Name
Quantity
342.54 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CI)=O
Name
Quantity
1233 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
1185 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.46 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.23 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remaine below −2° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
The organic phase was washed with saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CC(C(=O)OC)C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 450.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.